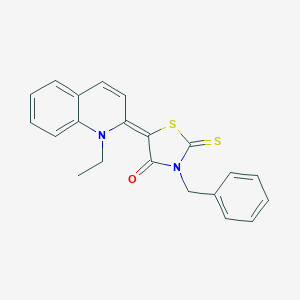
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, also known as Mexidol, is a neuroprotective drug that has been widely studied for its potential therapeutic applications in various neurological disorders. This compound was first synthesized in the 1980s by a team of Russian scientists and has since gained popularity in the scientific community due to its unique chemical properties and potential benefits.
作用机制
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress in the brain. Additionally, the drug has been shown to inhibit the activation of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in the brain. The drug has been shown to increase cerebral blood flow, reduce lipid peroxidation, and improve mitochondrial function. Additionally, 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to enhance glucose uptake and utilization in the brain, which can help to improve energy metabolism.
实验室实验的优点和局限性
One of the main advantages of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide for lab experiments is its neuroprotective properties. The drug has been shown to protect against neuronal damage and cell death, which can be useful in studying various neurological disorders. However, one limitation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide. One area of focus is the drug's potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in exploring the drug's potential for enhancing cognitive function and memory. Finally, there is a need for further studies on the safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide in humans, particularly in the context of long-term use.
合成方法
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, which is then purified through recrystallization.
科学研究应用
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. The drug has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for neuroprotection.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)17-16(18)11-13-7-3-4-9-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI 键 |
NWLQZLRUMAFOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)


![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)

